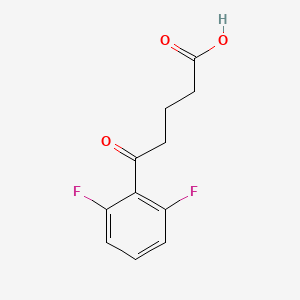

5-(2,6-Difluorophenyl)-5-oxovaleric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,6-difluorophenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c12-7-3-1-4-8(13)11(7)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDTHKKKNBOLTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645337 | |

| Record name | 5-(2,6-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-43-3 | |

| Record name | 2,6-Difluoro-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,6-Difluorophenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2,6 Difluorophenyl 5 Oxovaleric Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 5-(2,6-difluorophenyl)-5-oxovaleric acid reveals two primary bond disconnections that suggest logical forward synthetic pathways.

Disconnection A (Acyl-Aryl Bond): The most intuitive disconnection is at the C-C bond between the carbonyl group and the 2,6-difluorophenyl ring. This leads to an acylium ion equivalent derived from glutaric acid and a 1,3-difluorobenzene (B1663923) nucleophile. This pathway directly suggests a Friedel-Crafts acylation reaction as the key step, which is a cornerstone of aromatic ketone synthesis. chemistryjournals.net

Disconnection B (Alkyl-Carbonyl Bond): An alternative disconnection can be made at the bond between the carbonyl carbon and the adjacent methylene (B1212753) group of the valeric acid chain. This approach points towards a synthesis involving an organometallic derivative of 2,6-difluorobenzene acting as a nucleophile, which would then attack an electrophilic five-carbon chain synthon.

These two disconnections form the basis for the most common and practical synthetic strategies discussed below.

Classical Synthetic Approaches

Classical methods remain highly relevant for the synthesis of aryl ketones and their derivatives due to their reliability and the availability of starting materials.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is one of the most fundamental and widely used reactions for forming aryl ketones. chemistryjournals.netnih.gov This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically in the presence of a Lewis acid catalyst.

For the synthesis of this compound, the key reactants are 1,3-difluorobenzene and glutaric anhydride (B1165640). A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to activate the glutaric anhydride, generating a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich 1,3-difluorobenzene ring to form the desired product after an aqueous workup.

Reaction Scheme: 1,3-Difluorobenzene + Glutaric Anhydride --(Lewis Acid, e.g., AlCl₃)--> this compound

While this method is direct, it has notable drawbacks. The reaction often requires more than a stoichiometric amount of the Lewis acid because the catalyst complexes with both the anhydride and the final ketone product. Furthermore, the reaction conditions must be strictly anhydrous, and the workup can produce significant corrosive waste. chemistryjournals.net Various other Lewis and Brønsted acids, such as iron(III) chloride, bismuth triflate, and rare earth triflates, have been explored to catalyze Friedel-Crafts acylations under milder or more environmentally friendly conditions. chemistryjournals.netbeilstein-journals.orgresearchgate.netsioc-journal.cn

| Catalyst System | Aromatic Substrate | Acylating Agent | Conditions | Yield | Reference |

| AlPW₁₂O₄₀ | Various Arenes | Carboxylic Acids / Anhydrides | Solvent-free, mild | Good | organic-chemistry.org |

| FeCl₃·6H₂O | Anisole | Acetic Anhydride | 60 °C, in TAAIL | 97% | beilstein-journals.org |

| La(OTf)₃ / TfOH | Fluorobenzene (B45895) | Benzoyl Chloride | 140 °C, solvent-free | 87% | sioc-journal.cn |

| Bi(OTf)₃ | Fluorobenzene | Various | Catalytic amount | High | researchgate.net |

This table presents data for analogous Friedel-Crafts acylation reactions to illustrate typical conditions and yields.

Approaches Involving Organometallic Reagents and Carboxylation

An alternative to electrophilic substitution involves the use of nucleophilic organometallic reagents. This strategy reverses the polarity of the aromatic reactant. A 2,6-difluorophenyl Grignard reagent or organolithium reagent can be prepared from the corresponding aryl halide (e.g., 1-bromo-2,6-difluorobenzene). organic-chemistry.org

This potent nucleophile can then react with a suitable electrophile derived from the five-carbon chain. For instance, reaction with glutaric anhydride would open the ring to form the keto-acid after hydrolysis. masterorganicchemistry.com Alternatively, the organometallic reagent could be added to a nitrile-containing substrate, such as ethyl 4-cyanobutanoate, which upon hydrolysis would yield the ketone. libretexts.org

Potential Reaction Scheme:

1-Bromo-2,6-difluorobenzene + Mg → (2,6-Difluorophenyl)magnesium bromide

(2,6-Difluorophenyl)magnesium bromide + Glutaric Anhydride → Intermediate

Intermediate + H₃O⁺ → this compound

This approach can offer milder reaction conditions compared to Friedel-Crafts acylation and may be more suitable for substrates with functional groups that are sensitive to strong Lewis acids. However, the preparation of Grignard reagents requires anhydrous conditions and is incompatible with acidic protons. masterorganicchemistry.com

Chain Elongation and Functional Group Interconversion Strategies

Chain elongation strategies build the target molecule sequentially from simpler precursors. While often involving more steps, this approach can provide greater control and versatility. A plausible, though less direct, route could start from a simpler 2,6-difluorophenyl derivative, such as 2,6-difluoroacetophenone.

A multi-step synthesis could involve:

Condensation of 2,6-difluoroacetophenone with a two-carbon unit (e.g., via a Wittig or aldol (B89426) reaction).

Subsequent reduction and functional group manipulation.

Introduction of the final carbon atom and oxidation to the carboxylic acid.

Modern methods for chain elongation, such as those involving zinc carbenoid-mediated reactions or photocatalytic strategies for preparing γ-keto acids, offer more sophisticated ways to construct the carbon backbone. researchgate.netorganic-chemistry.org These methods provide access to highly functionalized intermediates that can be converted to the final product. nih.govyoutube.com

Modern Synthetic Techniques and Catalysis

While classical methods are effective, modern organic synthesis increasingly relies on transition metal-catalyzed reactions for their efficiency, selectivity, and functional group tolerance.

Metal-Catalyzed Cross-Coupling Reactions for Arylation (if applicable)

Metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and the synthesis of aryl ketones. organic-chemistry.org Palladium, nickel, and iron catalysts are commonly employed to couple an organometallic reagent with an acyl donor. researchgate.netrsc.org

A relevant approach would be a Suzuki-Miyaura or Negishi-type coupling. For instance, (2,6-difluorophenyl)boronic acid could be coupled with an activated derivative of glutaric acid, such as the mono-acid chloride mono-ester (e.g., ethyl 4-(chloroformyl)butanoate), in the presence of a palladium catalyst. organic-chemistry.org

Hypothetical Cross-Coupling Scheme: (2,6-Difluorophenyl)boronic acid + Cl-CO-(CH₂)₃-COOEt --(Pd Catalyst, Base)--> Ethyl 5-(2,6-difluorophenyl)-5-oxovalerate → Hydrolysis → this compound

Nickel-catalyzed reductive coupling methods have also emerged, allowing for the direct coupling of aryl acids or anhydrides with alkyl halides. rsc.org Another modern strategy involves the tandem addition of arylboronic acids to aldehydes, followed by oxidation to yield the aryl ketone. acs.org These cross-coupling methods often proceed under milder conditions than Friedel-Crafts reactions and exhibit broad functional group compatibility, making them valuable for the synthesis of complex molecules. orgsyn.org

Stereoselective Synthetic Considerations for Related Structures

While the primary structure of this compound is achiral, the synthesis of chiral derivatives or related γ-keto acid structures often necessitates stereoselective approaches. The development of enantioselective and diastereoselective methods is crucial for producing specific stereoisomers, which is of particular importance in pharmaceutical and materials science.

Key strategies for introducing chirality in structures related to γ-keto acids include:

Asymmetric Hydrogenation: Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can produce chiral γ-lactones with high enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). rsc.org This method utilizes a formic acid–triethylamine mixture as the hydrogen source in a reduction/lactonization sequence. rsc.org

Diastereoselective Reduction: The reduction of cyclic γ-keto acids can be controlled to yield specific diastereomers. acs.org For instance, using silane (B1218182) reagents with trifluoroacetic acid can lead to syn-γ-lactones, while trialkylborohydrides can furnish syn,anti-γ-lactones, with the products obtained in good yields. acs.org

Chiral Auxiliaries and Catalysts: The use of chiral catalysts, such as cinchona alkaloid-derived primary amines, can facilitate stereoselective Michael additions to form chiral γ-keto esters. electronicsandbooks.com Although in some cases the enantiomeric excess may be modest, these catalysts can significantly accelerate the reaction. electronicsandbooks.com

| Method | Catalyst/Reagent | Substrate Type | Product | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru-Catalyst with Formic Acid/Triethylamine | γ-Keto Carboxylic Acids | Chiral γ-Lactones | Up to 99% ee, >20:1 dr | rsc.org |

| Diastereoselective Reduction | Silane Reagents / TFA | Cyclic γ-Keto Acids | all-syn-γ-Lactones | Good to Excellent | acs.org |

| Diastereoselective Reduction | Trialkylborohydrides | Cyclic γ-Keto Acids | syn,anti-γ-Lactones | Good to Excellent | acs.org |

| Michael Addition | Cinchona Alkaloid-Derived Primary Amines | Enones and Aldehydes | γ-Keto Esters | Moderate | electronicsandbooks.com |

Optimization of Reaction Conditions and Process Development

The synthesis of this compound is typically achieved via Friedel-Crafts acylation, a cornerstone of C-C bond formation in organic synthesis. chemistryjournals.net This reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene, with an acylating agent like glutaric anhydride. Optimizing reaction conditions is critical to maximize yield, minimize by-products, and ensure process efficiency. numberanalytics.com The use of ultrasound irradiation has also been explored as a green and rapid technique to accelerate Friedel-Crafts acylation processes. acs.orgnih.gov

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent in Friedel-Crafts acylation significantly impacts reaction outcomes. stackexchange.com Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the product distribution. stackexchange.com

For the acylation of fluorinated benzenes, a range of solvents has been investigated:

Non-polar Solvents: Solvents like dichloromethane (B109758) (CH₂Cl₂), dichloroethane, and carbon disulfide (CS₂) are commonly used. stackexchange.comrsc.org In some reactions, such as the acylation of naphthalene, non-polar solvents favor the formation of the kinetic product. stackexchange.com

Polar Solvents: Polar solvents like nitrobenzene (B124822) or nitromethane (B149229) can alter the reaction pathway, sometimes favoring the thermodynamic product. stackexchange.com However, they can also form complexes with the Lewis acid catalyst, potentially reducing its activity.

Solvent-Free Conditions: To create more environmentally friendly processes, solvent-free Friedel-Crafts acylations have been developed. epa.govsioc-journal.cnresearchgate.net These reactions, often conducted at elevated temperatures, can lead to high selectivity and yield, particularly for para-substituted products. epa.govsioc-journal.cn

| Solvent | Type | General Effect on Reaction | Reference |

|---|---|---|---|

| Dichloromethane (CH₂Cl₂) | Non-polar | Commonly used, facilitates kinetic product formation. | stackexchange.comrsc.org |

| Nitrobenzene | Polar | Can promote thermodynamic product formation but may complex with catalyst. | stackexchange.com |

| None (Solvent-Free) | N/A | Environmentally friendly; often requires higher temperatures but can yield high selectivity. | epa.govsioc-journal.cnresearchgate.net |

Temperature, Pressure, and Reaction Time Optimization

The parameters of temperature, pressure, and reaction time are interdependent and must be carefully controlled to achieve optimal results in the synthesis of aromatic ketones. nih.gov

Temperature: In solvent-free Friedel-Crafts acylation of fluorobenzene, temperatures around 140°C have been shown to be effective. epa.govsioc-journal.cn The temperature must be high enough to ensure a sufficient reaction rate but not so high as to cause decomposition of reactants or products.

Reaction Time: Reaction times can vary significantly based on other conditions. For example, in the acylation of fluorobenzene with benzoyl chloride, a reaction time of 4 hours at 140°C resulted in an 87% yield. epa.govsioc-journal.cn In other systems optimized by response surface methodology, reaction times as short as 30 minutes have proven optimal. nih.gov

Pressure: While many Friedel-Crafts reactions are conducted at atmospheric pressure, some processes, particularly those in continuous-flow reactors or using supercritical fluids, may operate under elevated pressure. researchgate.net For instance, a continuous-flow synthesis of related furan (B31954) structures utilized a pressure of 9 bar.

| Parameter | Condition | Substrate/Catalyst System | Outcome | Reference |

|---|---|---|---|---|

| Temperature | 140°C | Fluorobenzene / La(OTf)₃ and TfOH | 87% yield, 99% para-selectivity | epa.govsioc-journal.cn |

| Time | 4 hours | Fluorobenzene / La(OTf)₃ and TfOH | 87% yield | epa.govsioc-journal.cn |

| Time | 30 minutes | p-Fluorophenol / PMA@MIL-53 (Fe) | Optimal efficiency | nih.gov |

Catalyst and Reagent Stoichiometry for Enhanced Yields

The choice of catalyst and the stoichiometry of the reagents are paramount in Friedel-Crafts acylation. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they are often required in stoichiometric amounts, leading to significant waste. rsc.org

Modern approaches focus on using catalytic amounts of more efficient and recyclable catalysts:

Lanthanide Triflates (Ln(OTf)₃): Scandium triflate (Sc(OTf)₃) and other lanthanide triflates have emerged as highly effective, water-tolerant, and reusable catalysts for Friedel-Crafts acylation. chemistryjournals.netresearchgate.netgoogle.com They can catalyze the acylation of deactivated benzenes like fluorobenzene in high yields. researchgate.net

Hafnium (IV) triflate (Hf(OTf)₄) and Trifluoromethanesulfonic acid (TfOH): A combination of Hf(OTf)₄ and TfOH has been shown to dramatically accelerate the acylation of unactivated benzenes. chemistryjournals.net Similarly, a synergistic effect has been noted between rare earth triflates and TfOH, allowing for a reduction in the amount of acid needed. epa.govsioc-journal.cn

Stoichiometry: The molar ratio of the aromatic substrate, acylating agent, and catalyst must be optimized. Typically, the aromatic compound is used in excess to prevent di-acylation. The amount of catalyst is a key variable, with modern methods aiming for low catalytic loadings (e.g., 0.2 equivalents or less) to improve atom economy. chemistryjournals.net

| Catalyst System | Substrate | Key Advantage | Reference |

|---|---|---|---|

| Lanthanide Triflates [Ln(OTf)₃] | Substituted Benzenes | Recoverable and reusable without loss of activity. | chemistryjournals.netresearchgate.net |

| Hafnium (IV) triflate (Hf(OTf)₄) + TfOH | Benzene (B151609), Fluorobenzene | Dramatically accelerates the reaction. | chemistryjournals.net |

| Rare Earth Triflates [Re(OTf)₃] + TfOH | Fluorobenzene | Synergistic effect allows for reduced catalyst loading. | epa.govsioc-journal.cn |

| Bismuth tris-trifluoromethanesulfonate [Bi(OTf)₃] | Activated and deactivated benzenes | Novel catalyst providing high yields with catalytic amounts. | researchgate.net |

Purification and Isolation Protocols

Following the synthesis, a robust purification strategy is essential to isolate this compound from unreacted starting materials, catalysts, and reaction by-products. The purification of aromatic ketones and carboxylic acids often involves a combination of extraction, crystallization, and chromatographic techniques. rsc.org After quenching the reaction, an aqueous workup is typically performed to remove the catalyst and water-soluble impurities. The crude product, often an oil or solid, is then subjected to further purification. orgsyn.org

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatography is a powerful tool for purifying organic compounds based on differential partitioning between a stationary phase and a mobile phase. youtube.com

Column Chromatography: This is a standard technique for purifying moderate to large quantities of material in a laboratory setting. youtube.com For aromatic ketones and acids, silica (B1680970) gel is the most common stationary phase. orgsyn.orgcup.edu.cn A gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) is used as the mobile phase to elute the components. orgsyn.org Less polar impurities are washed out first, followed by the desired product. Highly polar impurities, like the corresponding carboxylic acid, remain on the column longer. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is used for both analytical quantification and preparative purification of high-purity compounds. google.com For α-keto acids, reversed-phase HPLC (using a C18 column) with a mobile phase such as a methanol-water-acetonitrile mixture is effective. researchgate.net Detection can be achieved using UV detectors or by derivatizing the keto acid to create a fluorescent compound, which significantly enhances sensitivity. rsc.orgrsc.orgnih.gov This is particularly useful for analyzing trace amounts or achieving very high purity levels required for certain applications. google.com

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative purification of crude reaction mixtures. | orgsyn.orgyoutube.com |

| Column Chromatography | Alumina or Silica-Alumina Mix | Petroleum Ether, Dichloromethane, Methanol (B129727) | Fractionation of aromatic compounds. | cup.edu.cn |

| HPLC (Reversed-Phase) | C18 Column | Methanol/Water/Acetonitrile | Analytical quantification and high-purity preparative separation. | google.comresearchgate.net |

| HPLC with Fluorescence Detection | C18 Column | Various aqueous/organic mixtures | Sensitive analysis of α-keto acids after derivatization. | rsc.orgrsc.org |

Recrystallization and Precipitation Methods for Purity Enhancement

The purification of this compound can be effectively achieved through carefully designed recrystallization and precipitation protocols. The selection of an appropriate solvent is paramount for a successful purification process. An ideal solvent will exhibit high solubility for the compound at elevated temperatures and significantly lower solubility at reduced temperatures. This temperature-dependent solubility gradient is the driving force for the crystallization of the compound upon cooling, leaving impurities behind in the mother liquor.

In instances where a single solvent does not meet these criteria, a multi-solvent system may be employed. This typically involves dissolving the impure compound in a "good" solvent, in which it is highly soluble, followed by the gradual addition of a "poor" solvent, in which the compound is sparingly soluble, to induce precipitation or crystallization.

While specific experimental data for the recrystallization of this compound is not extensively detailed in publicly available literature, general principles of organic chemistry suggest that a range of organic solvents could be suitable for this purpose. The choice of solvent would be empirically determined based on the polarity of the compound and the impurities to be removed.

The process of recrystallization generally involves the following steps:

Dissolution of the crude this compound in a minimal amount of a suitable hot solvent.

Hot filtration of the solution to remove any insoluble impurities.

Gradual cooling of the filtrate to allow for the formation of crystals of the purified compound.

Isolation of the crystals by filtration.

Washing of the isolated crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying of the purified crystals to remove residual solvent.

Precipitation is a related technique that is often faster than recrystallization and can be induced by changing the solvent composition or pH. For an acidic compound like this compound, altering the pH of an aqueous solution can be an effective purification strategy. For example, the compound can be dissolved in a basic aqueous solution to form its soluble salt, followed by filtration to remove insoluble impurities. The subsequent acidification of the filtrate would then cause the purified carboxylic acid to precipitate out of the solution.

The effectiveness of these purification methods is typically assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can provide a quantitative measure of the purity of the final product. The melting point of the compound is also a useful indicator of purity, as impurities tend to depress and broaden the melting point range.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(2,6-difluorophenyl)-5-oxovaleric acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional experiments, would provide a complete picture of its atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aliphatic chain protons would appear as multiplets due to spin-spin coupling, while the aromatic protons would show a characteristic pattern due to coupling with both adjacent protons and the fluorine atoms. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift, which is often exchangeable with deuterium oxide (D₂O).

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | ~2.5 | Triplet | J ≈ 7.0 |

| H-3 | ~2.0 | Quintet | J ≈ 7.0 |

| H-4 | ~3.2 | Triplet | J ≈ 7.0 |

| H-3', H-5' | ~7.2 | Triplet | J ≈ 8.0 |

| H-4' | ~7.6 | Triplet of triplets | J ≈ 8.0, 6.0 |

| -COOH | ~10-12 | Broad Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The carbonyl carbons of the ketone and carboxylic acid are expected at the most downfield shifts. The aromatic carbons will show characteristic splitting patterns due to coupling with the directly attached fluorine atoms (¹JCF) and through two or three bonds (²JCF, ³JCF).

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (-COOH) | ~175 | Singlet |

| C-2 | ~33 | Singlet |

| C-3 | ~20 | Singlet |

| C-4 | ~37 | Singlet |

| C-5 (=O) | ~198 | Triplet (small J) |

| C-1' | ~118 | Triplet |

| C-2', C-6' | ~162 | Doublet of doublets |

| C-3', C-5' | ~112 | Doublet of doublets |

| C-4' | ~135 | Triplet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a powerful technique for compounds containing fluorine. In this case, the two fluorine atoms are chemically equivalent due to the free rotation around the C-C bond connecting the phenyl ring to the keto-acid chain. Therefore, a single signal is expected for the two fluorine atoms. This signal would appear as a multiplet due to coupling with the ortho and meta protons of the aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2', F-6' | ~ -110 to -130 | Multiplet |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign the proton and carbon signals and establish the connectivity within the molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For the aliphatic chain, cross-peaks would be expected between H-2 and H-3, and between H-3 and H-4. In the aromatic region, correlations between H-3' and H-4', and H-5' and H-4' would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals for C-2/H-2, C-3/H-3, C-4/H-4, C-3'/H-3', C-4'/H-4', and C-5'/H-5'.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected from the H-4 protons to the C-5 carbonyl carbon and the C-1' aromatic carbon, confirming the connection of the aliphatic chain to the phenyl ring. Correlations from the aromatic protons to the C-5 carbonyl carbon would also be anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be characterized by the presence of strong absorption bands for the carbonyl groups of the carboxylic acid and the ketone, as well as the O-H stretch of the carboxylic acid.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300-2500 | Broad band |

| C-H (Aromatic) | 3100-3000 | Sharp, medium bands |

| C-H (Aliphatic) | 3000-2850 | Sharp, medium bands |

| C=O (Carboxylic Acid) | 1725-1700 | Strong, sharp band |

| C=O (Ketone) | 1700-1680 | Strong, sharp band |

| C=C (Aromatic) | 1600-1450 | Medium to weak bands |

| C-F | 1250-1000 | Strong bands |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule.

The molecular formula of this compound is C₁₁H₁₀F₂O₃, with a monoisotopic mass of 228.0598 g/mol .

Predicted Key Fragmentation Patterns

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Alpha-cleavage at the carbonyl group of the ketone, leading to the formation of a stable acylium ion [C₆H₃F₂CO]⁺.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the aliphatic chain to the ketone carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of water from the carboxylic acid group.

Loss of the carboxylic acid group as COOH or CO₂ and H.

The analysis of these fragment ions would provide further confirmation of the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallographic data for this compound. This investigation aimed to retrieve detailed information on the compound's solid-state structure, including unit cell parameters, space group, and intramolecular dimensions.

Despite a thorough search, no specific experimental crystal structure data for this compound has been deposited in publicly accessible crystallographic databases, nor has it been published in the peer-reviewed scientific literature to date.

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of a compound. The resulting diffraction pattern is then analyzed to determine the precise location of each atom in the crystal lattice. Key parameters obtained from X-ray crystallographic analysis include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ), which define the basic repeating unit of the crystal.

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths, Bond Angles, and Torsion Angles: Detailed geometric information about the molecule's conformation.

This information is crucial for unambiguously confirming the molecular structure, understanding intermolecular interactions in the solid state (such as hydrogen bonding or π-stacking), and correlating the solid-state conformation with its physicochemical properties.

Therefore, the experimental determination of the crystal structure of this compound through single-crystal X-ray diffraction would be a valuable contribution to the chemical sciences, providing precise and unambiguous data about its solid-state conformation.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Radiation type | Data not available |

| Temperature (K) | Data not available |

| R-factor | Data not available |

| Refinement method | Data not available |

Chemical Reactivity and Transformations of 5 2,6 Difluorophenyl 5 Oxovaleric Acid

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for various chemical modifications, including esterification, amidation, reduction, and decarboxylation.

Esterification: The carboxylic acid can be converted to its corresponding ester through several standard methods. One common approach is the Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis, typically with a strong acid like sulfuric acid (H₂SO₄). For instance, reaction with methanol (B129727) under reflux conditions would yield the methyl ester. Another method involves the use of coupling agents or conversion to a more reactive acyl halide intermediate. Oxidative esterification using gold nanoparticles as catalysts has also been shown to be effective for converting similar biomass-derived molecules into esters. mdpi.com

Amidation: The formation of amides from the carboxylic acid group is a fundamental transformation. This can be achieved by reacting the acid with an amine. Due to the relatively low reactivity of carboxylic acids, the reaction often requires a coupling agent to facilitate the formation of the amide bond. lookchemmall.comresearchgate.net Various modern coupling agents, such as those based on phosphonium (B103445) or uronium salts, can be employed under mild conditions to produce the corresponding amides in good to excellent yields. lookchemmall.com Direct amidation can also be catalyzed by reagents like trifluoroethanol, which proceeds through an active ester intermediate. researchgate.net

Table 1: Examples of Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux | Methyl 5-(2,6-difluorophenyl)-5-oxovalerate |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Solvent | N-substituted 5-(2,6-difluorophenyl)-5-oxovaleramide |

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding 5-(2,6-difluorophenyl)-1,5-pentanediol. This transformation requires strong reducing agents, as milder reagents will typically reduce the ketone first. Common reagents for this purpose include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Electrochemical reduction methods have also been successfully applied to reduce fluorinated aromatic carboxylic acids to the corresponding benzyl (B1604629) alcohols. rsc.org

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While simple aliphatic carboxylic acids are generally stable, this reaction can be induced under specific conditions. For aromatic carboxylic acids, decarboxylation is often facilitated by catalysts such as copper or its salts, particularly at elevated temperatures. googleapis.com In some cases, tandem reactions involving an initial functionalization followed by decarboxylation can be employed to synthesize specific aniline (B41778) derivatives. ibs.re.kr The decarboxylation of fluorinated phthalic acids has been shown to proceed by heating in a polar aprotic solvent. googleapis.com

Transformations of the Difluorophenyl Aromatic Ring

The chemical behavior of 5-(2,6-Difluorophenyl)-5-oxovaleric acid is significantly influenced by the electronic properties of its difluorophenyl ring. The presence of two strongly electronegative fluorine atoms and an electron-withdrawing keto group profoundly affects the ring's reactivity towards both electrophilic and nucleophilic substitution, as well as its participation in metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity and Scope

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds; however, the difluorophenyl ring in the title compound is substantially deactivated towards this type of transformation. minia.edu.eg This deactivation stems from the cumulative electron-withdrawing inductive effects of the two fluorine atoms and the deactivating resonance and inductive effects of the acyl group. Consequently, forcing conditions, such as strong Lewis acid catalysts and high temperatures, are generally required to achieve substitution.

The regioselectivity of any potential EAS reaction is governed by the directing effects of the existing substituents. Fluorine, like other halogens, is an ortho, para-director, while the acyl group is a meta-director. libretexts.org In this compound, these directing effects present a complex interplay.

Fluorine Directing Effect : The fluorine atoms at positions 2 and 6 direct incoming electrophiles to their ortho and para positions. For the fluorine at C2, this would be C3 (ortho) and C4 (para). For the fluorine at C6, this would be C5 (ortho) and C4 (para).

Acyl Directing Effect : The 5-oxovaleroyl group attached at C1 is a deactivating meta-director, guiding electrophiles to positions C3 and C5.

Therefore, positions C3 and C5 are activated by one fluorine atom (ortho) and the acyl group (meta). Position C4 is activated by both fluorine atoms (para). This suggests that substitution, if it occurs, would likely be directed to the C4 position, which benefits from the para-directing effect of two fluorine atoms. Substitution at C3 or C5 is also possible due to the combined directing influence of a fluorine atom and the acyl group. youtube.com

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -F | C2 | -I > +M (Deactivating) | Ortho, Para (C3, C4) |

| -F | C6 | -I > +M (Deactivating) | Ortho, Para (C5, C4) |

| -C(O)R | C1 | -I, -M (Deactivating) | Meta (C3, C5) |

The scope of EAS reactions on this substrate is limited due to the severe deactivation of the ring. Standard reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require significantly harsher conditions than those used for benzene (B151609) or activated derivatives. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The highly electron-deficient nature of the 2,6-difluorophenyl ring makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group, which in this case would be one of the fluoride (B91410) ions.

For an SNAr reaction to proceed, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the acyl group at C1 is ortho to both the C2 and C6 fluorine atoms. This arrangement strongly activates both fluorine atoms for displacement by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

Fluorine is an excellent leaving group in SNAr reactions, often better than other halogens. This is because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. wikipedia.orgyoutube.com A wide variety of nucleophiles can be employed to displace a fluoride ion on this ring system.

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Hydroxide (OH⁻), Alkoxides (RO⁻), Phenoxides (ArO⁻) | -OH, -OR, -OAr |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃), Primary/Secondary Amines (RNH₂, R₂NH) | -NH₂, -NHR, -NR₂ |

| Sulfur Nucleophiles | Thiolates (RS⁻) | -SR |

The reaction typically involves treating the difluoro compound with a suitable nucleophile, often in a polar aprotic solvent like DMSO or DMF, and may require heat. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Further functionalization of the difluorophenyl ring can be achieved through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. However, a significant challenge in applying these methods to this compound is the strength of the C-F bond. Activation of C-F bonds by transition metal catalysts is considerably more difficult than for other carbon-halogen bonds (C-Cl, C-Br, C-I). worktribe.com

Despite this challenge, advancements in catalyst design have enabled the use of aryl fluorides, particularly those activated by electron-withdrawing groups, in cross-coupling reactions. researchgate.net The ortho-acyl group in the title compound enhances the reactivity of the C-F bonds towards oxidative addition to a low-valent palladium center, a key step in the catalytic cycle. worktribe.com Specialized catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands, are typically required to facilitate the cleavage of the robust C-F bond. mdpi.com

Several named cross-coupling reactions could potentially be applied for the further functionalization of this molecule:

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki | Organoboron compound (e.g., Ar-B(OH)₂) | C-C | Biaryl derivative |

| Heck | Alkene | C-C | Styrenyl derivative |

| Sonogashira | Terminal alkyne | C-C | Aryl-alkyne derivative |

| Stille | Organotin compound (e.g., Ar-SnBu₃) | C-C | Biaryl derivative |

| Negishi | Organozinc compound (e.g., Ar-ZnCl) | C-C | Biaryl derivative |

| Hiyama | Organosilicon compound | C-C | Biaryl derivative |

| Buchwald-Hartwig | Amine | C-N | Arylamine derivative |

Cyclization and Annulation Reactions Forming Heterocyclic Systems

The valeric acid chain of this compound contains two key functional groups—a ketone and a carboxylic acid—in a 1,5-relationship. This arrangement makes the molecule an ideal precursor for intramolecular cyclization reactions to form various five- and six-membered heterocyclic systems.

Lactone and Lactam Formation from the Valeric Acid Chain

The formation of lactones (cyclic esters) and lactams (cyclic amides) from the title compound typically requires modification of one of the carbonyl groups.

Lactone Formation: A δ-lactone (a six-membered cyclic ester) can be synthesized by first selectively reducing the ketone at the C5 position to a hydroxyl group. This transformation yields a δ-hydroxy acid, specifically 5-(2,6-difluorophenyl)-5-hydroxyvaleric acid. δ-Hydroxy acids readily undergo intramolecular esterification, often spontaneously or with acid catalysis, to form thermodynamically stable six-membered lactones. pearson.com The product of this cyclization would be a δ-valerolactone derivative. chemdad.com

Lactam Formation: Similarly, a δ-lactam (a six-membered cyclic amide, also known as a piperidinone) can be formed through reductive amination of the C5 ketone. researchgate.net Reacting the keto acid with ammonia or a primary amine in the presence of a reducing agent (like sodium cyanoborohydride or catalytic hydrogenation) forms a δ-amino acid in situ. This intermediate then undergoes intramolecular amidation to yield the corresponding N-substituted or N-unsubstituted piperidin-2-one derivative. organic-chemistry.org

Synthesis of Pyrrolidine (B122466) and Other Nitrogen-Containing Heterocycles

The direct cyclization of this compound, a δ-keto acid, naturally leads to six-membered heterocyclic systems like the piperidinones described above. The synthesis of five-membered nitrogen-containing heterocycles such as pyrrolidines from this specific precursor is less direct.

Pyrrolidinones (γ-lactams) and their corresponding reduced forms, pyrrolidines, are typically synthesized from γ-keto acids or their esters. organic-chemistry.org In a γ-keto acid, the ketone and carboxylic acid functionalities are in a 1,4-relationship, which favors the formation of a five-membered ring upon reductive amination and cyclization.

While the title compound would not directly yield a pyrrolidine via a simple cyclization, it serves as an important structural motif. Analogous compounds, such as 4-(2,6-difluorophenyl)-4-oxobutanoic acid (a γ-keto acid), would be suitable precursors for the synthesis of the corresponding pyrrolidinone and pyrrolidine derivatives. The synthesis would proceed via intramolecular reductive amination, similar to the formation of piperidinones from δ-keto acids, but resulting in the formation of a five-membered ring. nih.govnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. These methods allow for a detailed analysis of the molecule's three-dimensional structure, electron distribution, and chemical reactivity.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. cwu.edu For a flexible molecule like 5-(2,6-Difluorophenyl)-5-oxovaleric acid, this involves exploring the various spatial arrangements, or conformers, that arise from rotation around its single bonds, particularly within the five-carbon valeric acid chain.

The analysis identifies the most energetically favorable conformer by minimizing the forces acting on each atom. cwu.edu The presence of the planar and sterically demanding 2,6-difluorophenyl group, along with the potential for intramolecular hydrogen bonding involving the carboxylic acid group, significantly influences the molecule's preferred shape. A DFT-based conformational study would reveal how different diastereoisomers might preferentially adopt different puckers of the aliphatic chain. nih.gov The resulting optimized geometry provides the foundation for all subsequent property calculations.

Table 1: Representative Data from Geometry Optimization of a Valeric Acid Derivative

| Parameter | Bond | Calculated Value (Å or °) | Computational Method |

|---|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 | DFT/B3LYP/6-31G(d) |

| Bond Length | C=O (Carboxyl) | ~1.21 | DFT/B3LYP/6-31G(d) |

| Bond Length | C-O (Carboxyl) | ~1.35 | DFT/B3LYP/6-31G(d) |

| Bond Length | C-F | ~1.36 | DFT/B3LYP/6-31G(d) |

| Dihedral Angle | C(ring)-C(ring)-C(keto)-O(keto) | Variable | DFT/B3LYP/6-31G(d) |

Note: The data in this table is illustrative for a similar molecular structure and not specific to this compound. Actual values would be determined from a specific computational run.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.commalayajournal.org

HOMO : This orbital acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring and the oxygen atoms, which possess lone pairs of electrons. youtube.com

LUMO : This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is likely distributed over the electron-deficient carbonyl carbons of the ketone and carboxylic acid functional groups. youtube.com

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -6.5 | Electron-donating capacity |

| LUMO | -1.8 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Note: These energy values are typical and serve as an example. Precise values for this compound require specific quantum chemical calculations.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution across the molecule's electron density surface. avogadro.ccwuxiapptec.com It is an invaluable tool for predicting how a molecule will interact with other charged species, highlighting regions prone to electrophilic and nucleophilic attack. researchgate.net

The map is color-coded to represent different potential values:

Red : Indicates regions of most negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these areas would be concentrated around the oxygen atoms of the ketone and carboxylic acid groups. wuxiapptec.comresearchgate.net

Blue : Indicates regions of most positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These areas would be found around the acidic hydrogen of the carboxyl group and, to a lesser extent, the hydrogen atoms on the aromatic ring. wuxiapptec.comresearchgate.net

Green/Yellow : Indicate regions of neutral or intermediate potential.

The EPS map provides a visual representation of the molecule's polarity and is useful for understanding hydrogen bonding interactions and reaction mechanisms. researchgate.net

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, providing theoretical spectra that serve as a powerful tool for structural confirmation when compared with experimental data.

For this compound, key vibrational modes would include:

O-H stretching of the carboxylic acid group.

C=O stretching from both the ketone and carboxylic acid groups.

C-F stretching from the difluorinated phenyl ring.

C-H stretching from the aromatic ring and the aliphatic chain.

C-C stretching and bending modes within the aromatic ring and the chain.

Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the theoretical values to account for systematic errors in the computational method.

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | ~3400-3500 (monomer), ~2500-3300 (dimer) |

| Ketone | C=O Stretch | ~1700-1720 |

| Carboxylic Acid | C=O Stretch | ~1740-1760 |

| Aromatic Ring | C=C Stretch | ~1450-1600 |

| Aryl-Fluoride | C-F Stretch | ~1200-1280 |

Note: These are representative frequency ranges. Precise calculated values depend on the specific computational method and basis set used.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for molecular structure elucidation. Quantum chemical calculations, particularly using DFT methods, can provide highly accurate predictions of ¹H and ¹³C NMR chemical shifts. d-nb.info These theoretical predictions are invaluable for assigning signals in experimental spectra and confirming the connectivity and chemical environment of atoms within the molecule.

The predicted chemical shifts for this compound would be influenced by factors such as:

The strong electron-withdrawing effect of the fluorine atoms on the adjacent aromatic carbons.

The deshielding effects of the carbonyl groups on nearby protons and carbons.

The conformation of the aliphatic chain, which determines the spatial proximity of different groups.

Comparing the predicted NMR spectra with experimental data provides a robust method for structural validation. d-nb.infoillinois.edu

Table 4: Hypothetical Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | singlet |

| Aromatic C-H | 7.0 - 7.6 | multiplet |

| -CH₂- (alpha to ketone) | ~3.0 | triplet |

| -CH₂- (alpha to carboxyl) | ~2.5 | triplet |

| -CH₂- (beta to carbonyls) | ~2.0 | quintet |

Table 5: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Shift (ppm) |

|---|---|

| C=O (Ketone) | ~195 - 205 |

| C=O (Carboxyl) | ~175 - 180 |

| Aromatic C-F | ~160 - 165 (doublet) |

| Aromatic C-H | ~110 - 135 |

| Aliphatic -CH₂- | ~20 - 40 |

Note: The chemical shifts presented are illustrative estimates. Actual predicted values would result from specific calculations and are typically referenced against a standard like Tetramethylsilane (TMS).

Reaction Mechanism Studies and Energetics

Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the interactions between atoms and molecules, researchers can map out the most likely routes from reactants to products, identifying key intermediates and transition states that govern the reaction's speed and outcome. This understanding is crucial for optimizing synthetic procedures and predicting potential byproducts.

The transition state is a fleeting, high-energy arrangement of atoms that occurs at the peak of the energy barrier between reactants and products. Characterizing this state is fundamental to understanding a reaction's kinetics. Quantum mechanical cluster approaches, often based on density functional theory (DFT), are employed to model the active site or reacting environment and locate the precise geometry of transition states. rsc.org For key transformations involving this compound, such as its synthesis or metabolic degradation, computational methods can identify the bonds being formed and broken and calculate the vibrational frequencies to confirm the nature of the transition state. The role of specific residues or catalytic species in stabilizing the transition state can also be investigated, offering a detailed picture of the catalytic mechanism. rsc.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Metastable Intermediate Species | -5.3 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -12.7 |

Molecular Modeling and Pharmacophore Development Methodologies

Molecular modeling and pharmacophore development are essential components of modern drug discovery, enabling the rational design of new therapeutic agents. These computational techniques are used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme.

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Flexible molecules can exist in numerous conformations, and exploring this "conformational space" is critical to identifying the specific shape (the "bioactive conformation") that binds to a biological target. Computational methods are used to generate and evaluate the energies of various possible conformers. mdpi.com Studies on structurally related difluorinated compounds have shown that the presence and orientation of fluorine atoms can significantly influence conformational preferences, such as favoring an "extended" or "bent" geometry of a carbon chain. mdpi.com This analysis involves calculating dihedral angles and the energy gap between different conformers to determine their relative populations. mdpi.com

Once low-energy conformations are identified, they can be used to generate hypotheses about ligand-receptor interactions. arxiv.org Docking simulations place the ligand into the binding site of a receptor to predict its binding orientation and affinity. nih.gov This process helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov This information is then used to develop a pharmacophore model, which is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. nih.govmdpi.com

| Conformer | F-C-C-F Dihedral Angle | F-C-C=O Dihedral Angle | Relative Energy (kcal/mol) | Description |

|---|---|---|---|---|

| 8a | gauche (g+) | ~180° | 0.00 | Extended (Lowest Energy) |

| 8b | gauche (g-) | ~180° | +1.50 | Bent |

| 8c | anti (~180°) | ~180° | +2.10 | Extended |

Data in Table 2 is illustrative and based on findings for a threo-difluorinated Scriptaid analog as described in related research. mdpi.com

Applications of 5 2,6 Difluorophenyl 5 Oxovaleric Acid As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Functionalized Organic Materials

The incorporation of fluorinated moieties into organic materials is a well-established strategy to impart unique properties such as thermal stability, chemical resistance, and specific electronic characteristics. Compounds like 5-(2,6-Difluorophenyl)-5-oxovaleric acid, with its reactive carboxylic acid and ketone functionalities alongside the fluorine-rich aromatic ring, are potential candidates for creating such advanced materials.

Development of Fluorinated Polymers and Oligomers

Fluoropolymers are a class of polymers known for their exceptional properties, including low surface energy, high thermal stability, and chemical inertness. These characteristics make them invaluable in a wide range of high-performance applications. The synthesis of these materials often involves the polymerization of fluorinated monomers.

Despite the potential of its structural motifs, a thorough review of scientific databases and patent literature reveals no specific documented instances of this compound being utilized as a monomer or precursor in the synthesis of fluorinated polymers or oligomers. Research in this area tends to focus on other classes of fluorinated building blocks.

Role in the Synthesis of Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are fundamental to technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The introduction of fluorine into π-conjugated systems can modulate their electronic properties, which is a key aspect of designing new optoelectronic materials. taylorfrancis.com Building blocks containing fluorinated aromatic rings are often employed in the synthesis of these materials to fine-tune their performance. acs.org

However, there is currently no specific information available in published research or patent filings that details the use of this compound in the synthesis of optoelectronic materials. The field typically utilizes other types of fluorinated aromatic compounds for the construction of these functional materials.

Utilization in the Construction of Complex Organic Scaffolds

The unique combination of a ketone, a carboxylic acid, and a difluorophenyl group makes this compound a potentially useful building block for constructing more complex molecular architectures for various applications.

Synthesis of Advanced Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine is a common strategy in the design of modern pharmaceuticals and agrochemicals to enhance efficacy, metabolic stability, and bioavailability. nih.govnih.gov Fluorinated building blocks are therefore critical intermediates in the synthesis of many active ingredients. mdpi.com Specifically, difluorophenyl moieties are present in a number of commercialized and investigational compounds.

While the 2,6-difluorophenyl structural unit is found in various biologically active molecules, researchgate.net a comprehensive search of the scientific and patent literature did not yield specific examples of this compound being used as a key intermediate in the synthesis of advanced pharmaceutical or agrochemical products. The synthetic routes to existing agents containing the difluorophenyl group appear to proceed via other precursors.

Diversification Strategies for Chemical Libraries via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. numberanalytics.comnih.gov MCRs are powerful tools in drug discovery and materials science for rapidly generating large libraries of diverse compounds. numberanalytics.com Keto-acids can be valuable substrates in certain MCRs due to their dual reactivity. mdpi.com

A review of the literature on multi-component reactions indicates that while various keto-acids and aldehydes are employed in well-known MCRs like the Ugi, Passerini, and Biginelli reactions, numberanalytics.com there are no specific published studies that describe the use of this compound in such transformations to generate chemical libraries.

Design and Synthesis of Analogs and Derivatives

The chemical modification of a parent compound to create analogs and derivatives is a fundamental strategy in organic and medicinal chemistry. This process allows for the systematic exploration of structure-activity relationships and the optimization of molecular properties. The carboxylic acid and ketone functional groups in this compound provide reactive handles for such modifications.

While the synthesis of derivatives from related compounds like 5-(2-Fluorophenyl)-5-oxopentanoic acid has been noted, specific research detailing the design and synthesis of a series of analogs derived directly from this compound is not extensively documented in publicly accessible literature. Chemical suppliers list the compound, indicating its availability for research purposes, but dedicated studies on its derivatization are not found. bldpharm.com

Alterations of the Valeric Acid Chain Length and Substitution Patterns

The valeric acid side chain of this compound offers another avenue for structural diversification. The length and substitution pattern of this chain can significantly influence the molecule's flexibility, polarity, and ability to interact with biological targets.

Chain extension or shortening of the carboxylic acid can be achieved through various synthetic methods. For instance, homologation reactions can add one or more carbon atoms to the chain, while oxidative cleavage could shorten it. The introduction of substituents, such as alkyl or aryl groups, along the chain can introduce chirality and conformational constraints, which can be crucial for specific biological interactions.

Table 2: Potential Modifications of the Valeric Acid Chain

| Modification | Synthetic Approach | Potential Outcome |

| Chain Length | ||

| Shortening to propionic or butyric acid | Oxidative degradation of the chain | Alters the distance between the phenyl ring and the carboxylic acid, impacting binding to target sites. |

| Lengthening to hexanoic or heptanoic acid | Homologation reactions (e.g., Arndt-Eistert synthesis) | Increases flexibility and lipophilicity, potentially improving membrane permeability. |

| Substitution | ||

| Introduction of a methyl group at the α- or β-position | Alkylation of an enolate intermediate | Creates a chiral center, which can lead to stereospecific interactions with biological targets. |

| Incorporation of a double bond | Dehydrogenation or elimination reactions | Reduces conformational flexibility and can serve as a handle for further functionalization. |

The use of chain extenders, such as diisocyanates or epoxides, is a common strategy in polymer chemistry to increase molecular weight and can be conceptually applied to the modification of smaller molecules. researchgate.net While not a direct modification of the valeric acid chain of the title compound, this highlights the chemical principles that can be used to alter chain length and properties.

Isoelectronic and Isosteric Replacements for Structure-Property Relationship Studies

Isoelectronic and isosteric replacements are a powerful tool in medicinal chemistry to probe the importance of specific functional groups for biological activity. This involves replacing an atom or a group of atoms with another that has a similar size, shape, and electronic configuration.

For this compound, both the phenyl ring and the carboxylic acid moiety can be subjected to such modifications.

Phenyl Ring Replacements:

The 2,6-difluorophenyl ring can be replaced by other aromatic or heteroaromatic systems to investigate the role of the aromatic core and the fluorine substituents.

Table 3: Isoelectronic and Isosteric Replacements for the Phenyl Ring

| Original Group | Replacement Group | Rationale |

| Phenyl | Pyridinyl | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and alter the molecule's polarity and basicity. |

| Phenyl | Thienyl | A five-membered aromatic ring that can mimic the steric and electronic properties of a phenyl ring but with different electronic distribution. |

| Phenyl | Cyclohexyl | A non-aromatic ring that can probe the importance of aromaticity and π-π stacking interactions for biological activity. |

Carboxylic Acid Replacements:

The carboxylic acid group is often a key interaction point with biological targets but can also lead to poor pharmacokinetic properties. Replacing it with a bioisostere can improve drug-like properties while maintaining biological activity.

Table 4: Bioisosteric Replacements for the Carboxylic Acid Group

| Original Group | Replacement Group | Rationale |

| Carboxylic Acid | Tetrazole | A common carboxylic acid bioisostere with a similar pKa that can participate in similar ionic and hydrogen bonding interactions. |

| Carboxylic Acid | Sulfonamide | Can mimic the acidic nature of a carboxylic acid and form different hydrogen bonding patterns. |

| Carboxylic Acid | Hydroxamic Acid | Another acidic functional group that can also act as a metal chelator. |

By systematically applying these modifications, researchers can gain a deeper understanding of the structural requirements for a desired biological effect, ultimately leading to the design of more potent and selective compounds.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies Applicable to Fluorinated Ketoacids

The synthesis of fluorinated ketoacids like 5-(2,6-Difluorophenyl)-5-oxovaleric acid traditionally relies on established methods such as the Friedel-Crafts acylation. However, emerging synthetic strategies offer promising alternatives that could provide higher yields, better selectivity, or more environmentally benign pathways.

Late-Stage Fluorination: Advances in C-H activation and fluorination could enable the introduction of fluorine atoms onto a pre-existing phenyl-5-oxovaleric acid scaffold. This approach avoids the challenges associated with using fluorinated starting materials and allows for the rapid generation of analogues.

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for highly exothermic reactions or for improving the safety and scalability of fluorination processes.

Electrophilic Fluorination: The use of modern electrophilic fluorinating reagents, such as Selectfluor®, has proven effective for the α-fluorination of ketones. sapub.org Future research could explore the selective fluorination of the valeric acid chain, creating novel polyfluorinated compounds.

Transition Metal-Catalyzed Cross-Coupling: Methodologies involving transition metals like palladium, copper, or nickel could be developed to couple a difluorophenyl component with a suitable five-carbon ketoacid precursor. frontiersin.org

| Synthetic Method | Potential Advantages | Key Considerations |

| Late-Stage C-H Fluorination | Rapid access to analogues, atomic economy | Regioselectivity on the aromatic ring |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Initial setup cost, catalyst stability |

| Electrophilic Fluorination | High efficiency for specific fluorinations | Reagent cost, regioselectivity on the aliphatic chain |

| Cross-Coupling Reactions | Modular approach, wide substrate scope | Catalyst selection, optimization of reaction conditions |

Advanced Analytical Techniques for Comprehensive Characterization of Derivatives

A thorough understanding of this compound and its derivatives necessitates the use of sophisticated analytical techniques capable of elucidating complex structures and subtle isomeric differences.

19F NMR Spectroscopy: As a primary tool for organofluorine chemistry, 19F NMR is indispensable. Advanced techniques like 2D 1H-19F HETCOR (Heteronuclear Correlation) and 19F-19F COSY (Correlation Spectroscopy) would be crucial for unambiguously assigning fluorine signals and determining through-space or through-bond couplings in complex derivatives. The chemical shift of the fluorine atoms provides significant insight into the electronic environment within the molecule.

High-Resolution Mass Spectrometry (HRMS): Techniques such as tandem mass spectrometry (MS/MS) are vital for characterizing novel derivatives. nih.gov Fragmentation patterns can help confirm the connectivity of the molecule and identify products of chemical transformations.

Gas Chromatography (GC) with Derivatization: For volatile derivatives, GC can be a powerful separation tool. Chemical derivatization of the carboxylic acid group to form a more volatile ester can facilitate analysis and allow for quantification. rsc.org

X-ray Crystallography: For solid derivatives, single-crystal X-ray diffraction would provide definitive proof of structure, including stereochemistry, bond lengths, and bond angles. This data is invaluable for understanding the steric and electronic effects of the difluorophenyl group.

Deeper Theoretical Insights into Reactivity and Electronic Properties

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound.

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals (HOMO/LUMO). These calculations can predict the most likely sites for nucleophilic and electrophilic attack. Theoretical studies on related fluorinated ketones have shown that electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon. researchgate.net

Reaction Pathway Modeling: Computational modeling can elucidate the mechanisms of potential reactions. By calculating the Gibbs free energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of unexplored chemical transformations. researchgate.net

Spectroscopic Prediction: Theoretical calculations can predict NMR chemical shifts (1H, 13C, 19F) and vibrational frequencies (IR). Comparing these predicted spectra with experimental data can aid in the structural confirmation of new compounds. The presence of the difluorophenyl group is known to have a substantial effect on molecular packing and properties. mdpi.com

Potential in Materials Science and Advanced Organic Chemistry

The bifunctional nature of this compound makes it an attractive building block (synthon) for creating more complex molecules and materials.

Polymer Synthesis: The compound contains both a ketone and a carboxylic acid, which can be used as handles for polymerization reactions. For instance, the carboxylic acid could be used to form polyesters or polyamides, while the ketone could be a site for cross-linking or further functionalization. The incorporation of the difluorophenyl moiety would likely impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered optical properties.

Heterocycle Synthesis: Ketoacids are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals. The molecule could be used to synthesize fluorinated pyridazinones, pyrrolidones, or other complex ring systems through condensation reactions.

Medicinal Chemistry Scaffolds: The introduction of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.govmdpi.com The 2,6-difluorophenyl ketone structure could serve as a key pharmacophore or a scaffold for developing new therapeutic agents.

| Application Area | Potential Role of the Compound | Expected Outcome/Property |

| Materials Science | Monomer for fluorinated polymers | Enhanced thermal stability, chemical resistance |

| Advanced Organic Chemistry | Precursor for heterocyclic synthesis | Access to novel fluorinated heterocycles |

| Medicinal Chemistry | Core scaffold for drug design | Improved metabolic stability and binding affinity |

Unexplored Chemical Transformations and Synthetic Utility

Beyond its more obvious applications, the unique structure of this compound suggests several avenues for novel chemical transformations.

Intramolecular Cyclization: Under appropriate conditions, the carboxylic acid could react with the ketone in an intramolecular fashion. For example, reduction of the ketone to an alcohol followed by acid-catalyzed cyclization would lead to a fluorinated lactone (a cyclic ester), a structural motif present in many natural products.

Asymmetric Reduction: The prochiral ketone offers an opportunity for stereoselective reduction to produce a chiral alcohol. The development of catalytic asymmetric methods for this transformation would provide access to enantiomerically pure building blocks for chiral synthesis.

Reactions of the Aromatic Ring: While aryl fluorides are generally stable, the two ortho-fluorine atoms might activate the ring towards specific nucleophilic aromatic substitution (SNAr) reactions, allowing for the displacement of a fluorine atom to introduce other functional groups.

Decarbonylative and Decarboxylative Reactions: Research could explore novel transition-metal-catalyzed reactions that involve the cleavage of the C-C bonds adjacent to the carbonyl or carboxyl groups, providing new synthetic routes to different classes of difluorinated aromatic compounds.

Q & A

Q. What are the recommended methods for synthesizing 5-(2,6-Difluorophenyl)-5-oxovaleric acid, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves Friedel-Crafts acylation or fluorination of a phenyl valeric acid precursor. To optimize yield:

- Use anhydrous solvents (e.g., dichloromethane) and Lewis acid catalysts (e.g., AlCl₃) for electrophilic aromatic substitution .

- Monitor fluorination efficiency via <sup>19</sup>F NMR to confirm regioselectivity at the 2,6-positions .

- Purify via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the oxovaleric acid moiety .

Critical Parameters:

| Variable | Optimal Range |

|---|---|

| Temperature | 0–5°C (fluorination step) |

| Reaction Time | 12–24 hrs (acylative coupling) |

| Catalyst Loading | 1.2–1.5 equiv AlCl₃ |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer: Combine spectroscopic and chromatographic techniques:

- Melting Point Analysis: Compare observed melting point (e.g., 278°C for analogous fluorinated acids ) with literature values.

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to assess purity >99% .

- NMR: Confirm structure via <sup>1</sup>H NMR (δ 2.5–3.0 ppm for valeric acid protons) and <sup>13</sup>C NMR (C=O peak ~170 ppm) .

Q. What safety protocols are essential when handling fluorinated intermediates during synthesis?